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Abstract
Ochnaflavone, a naturally occurring asymmetric biflavonoid, has garnered significant interest

within the scientific community due to its diverse pharmacological activities, including potent

anti-inflammatory and anticancer properties.[1] This document provides a comprehensive

protocol for the total synthesis of Ochnaflavone, based on the first successful synthesis

reported by Ndoile and van Heerden.[1][2] The synthetic strategy hinges on two pivotal steps:

the formation of a diaryl ether linkage and the subsequent assembly of the two flavone nuclei

via the cyclization of an ether-linked dimeric chalcone.[1][3] Detailed experimental procedures,

quantitative data, and visual representations of the synthetic workflow and a key biological

signaling pathway are presented to facilitate its application in research and drug development.

Introduction
Ochnaflavone is a unique biflavonoid composed of an apigenin and a luteolin moiety linked by

a C-O-C ether bond between their B-rings.[1] Initially isolated from Ochna squarrosa, it has

been identified as a taxonomic marker for the Ochna genus.[1] The compound exhibits a range

of biological activities, including anti-inflammatory, antileishmanial, antiplasmodial, and antiviral

effects.[1][4] Notably, its anti-inflammatory action is partly attributed to the inhibition of

phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[5] The total synthesis of

Ochnaflavone provides a reliable source of the compound for further pharmacological
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investigation and the development of synthetic analogs with potentially enhanced therapeutic

properties.

Total Synthesis Workflow
The total synthesis of Ochnaflavone can be conceptually divided into four main stages: 1)

Synthesis of the diaryl ether intermediate, 2) Synthesis of the dimeric chalcone, 3) Cyclization

to form the protected Ochnaflavone, and 4) Final deprotection to yield Ochnaflavone.

Stage 1: Diaryl Ether Formation

Stage 2: Dimeric Chalcone Synthesis Stage 3: Cyclization Stage 4: Deprotection

4-Fluorobenzaldehyde (2) + Isovanillin (3) 3-(4-Formylphenyloxy)-4-
methoxybenzaldehyde (4)

K2CO3, DMF, 80°C

Diaryl ether (4) + Acetophenone (5)2',4',6'-Trihydroxy-
acetophenone

2'-Hydroxy-4',6'-
dimethoxyacetophenone (5)

Methyl Iodide, K2CO3, Acetone
Ether-linked dimeric chalcone (6)

KOH, EtOH, 0°C to RT
Dimeric chalcone (6) 5,5'',7,7'',4'-Penta-O-

methylochnaflavone (7)

Iodine, Pyridine, 80°C
Protected Ochnaflavone (7) Ochnaflavone (1)

BBr3, CH2Cl2, RT

Click to download full resolution via product page

Figure 1: Total Synthesis Workflow of Ochnaflavone.

Quantitative Data Summary
The following table summarizes the yields for the key steps in the total synthesis of

Ochnaflavone.
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Step Product
Starting
Materials

Yield (%) Reference

Diaryl Ether

Formation

3-(4-

Formylphenyloxy

)-4-

methoxybenzald

ehyde (4)

4-

Fluorobenzaldeh

yde (2),

Isovanillin (3)

89 [6]

Selective

Methylation

2'-Hydroxy-4',6'-

dimethoxyacetop

henone (5)

2',4',6'-

Trihydroxyacetop

henone

50 [6]

Dimeric

Chalcone

Synthesis

Ether-linked

dimeric chalcone

(6)

Diaryl ether (4),

Acetophenone

(5)

80 [5][7]

Oxidative

Cyclization

5,5'',7,7'',4'-

Penta-O-

methylochnaflav

one (7)

Dimeric chalcone

(6)
70 [5][6]

Demethylation Ochnaflavone (1)
Protected

Ochnaflavone (7)
60 [7]

Experimental Protocols
1. Synthesis of 3-(4-Formylphenyloxy)-4-methoxybenzaldehyde (4)[5]

To a mixture of isovanillin (3) (500 mg, 3.29 mmol) and anhydrous potassium carbonate (681

mg, 4.93 mmol) in 15 mL of dry DMF under a nitrogen atmosphere, add 4-

fluorobenzaldehyde (2) (448 mg, 3.61 mmol).

Heat the mixture to 80°C with stirring and monitor the reaction progress by TLC until all

starting material is consumed.

Allow the reaction to cool to room temperature, add 20 mL of cold water, and extract the

product with CHCl₃ (3 x 20 mL).
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Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent

in vacuo to yield the crude product.

Purify by silica gel column chromatography to obtain compound 4.

2. Synthesis of 2'-Hydroxy-4',6'-dimethoxyacetophenone (5)[5]

To a well-stirred mixture of 2',4',6'-trihydroxyacetophenone (500 mg, 2.97 mmol) and methyl

iodide (1.06 g, 7.47 mmol) in 20 mL of acetone, add anhydrous potassium carbonate (1.02 g,

7.38 mmol).

Heat the mixture under reflux for 5 hours, monitoring by TLC.

After cooling, add 40 mL of cold acidified distilled water and extract with CHCl₃ (3 x 20 mL).

Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under

reduced pressure.

Purify the residue by column chromatography to yield compound 5.

3. Synthesis of Ether-linked Dimeric Chalcone (6)[5][7]

Dissolve diaryl ether 4 (404 mg, 1.58 mmol) in 50 mL of EtOH and add 2'-hydroxy-4',6'-

dimethoxyacetophenone (5) (620 mg, 3.16 mmol).

Cool the solution in an ice bath and add powdered KOH (353 mg, 6.29 mmol).

Stir the reaction mixture overnight.

Dilute with 50 mL of ice-cold water and acidify with 6 M HCl.

Collect the resulting yellow precipitate by filtration under reduced pressure and wash with

water to obtain product 6 (772 mg, 80% yield).[5][7]

4. Synthesis of 5,5'',7,7'',4'-Penta-O-methylochnaflavone (7)[1]

To a stirred solution of dimeric chalcone 6 (600 mg, 0.98 mmol) in 15 mL of pyridine, add

iodine (498 mg, 1.93 mmol).
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Heat the mixture to 80°C and stir for 24 hours.

After cooling to room temperature, add a cold solution of sodium thiosulfate until the excess

iodine is consumed.

Extract the product with CH₂Cl₂ (3 x 30 mL), wash the combined organic layers with water

(30 mL), and dry over anhydrous magnesium sulfate.

Remove the solvent in vacuo and purify the crude product by silica gel column

chromatography (EtOAc/hexanes, 8:2) to afford compound 7 (417 mg, 70%) as a yellow

solid.[1][5]

5. Synthesis of Ochnaflavone (1)[1][2]

Dissolve compound 7 (40 mg, 0.07 mmol) in 10 mL of dry CH₂Cl₂ under a nitrogen

atmosphere.

Slowly add a solution of boron tribromide (206 mg, 0.82 mmol) in 5 mL of dry CH₂Cl₂ with a

syringe.

Stir the reaction mixture at room temperature for 72 hours.

Pour the mixture into 30 mL of ice water and shake to hydrolyze excess BBr₃.

Extract the phenolic product with EtOAc (3 x 20 mL).

Dry the combined organic layers over anhydrous magnesium sulfate and remove the solvent

in vacuo.

Purify the crude mixture by silica gel column chromatography (MeOH/CHCl₃, 1:9) to obtain

Ochnaflavone (1) (21.2 mg, 60%) as a yellow solid.[7]

Biological Activity: Anti-inflammatory Signaling
Pathway
Ochnaflavone exerts its anti-inflammatory effects through multiple mechanisms, including the

inhibition of key enzymes and signaling pathways involved in the inflammatory response. One
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of its primary targets is Phospholipase A2 (PLA2), an enzyme responsible for the release of

arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators like

prostaglandins and leukotrienes.[5][8]

Inflammatory Cascade

Inhibition by Ochnaflavone

Membrane Phospholipids

Arachidonic Acid

PLA2 action

Prostaglandins &
Leukotrienes

COX/LOX action

Inflammation

Phospholipase A2 (PLA2) COX / LOX Enzymes

Ochnaflavone

Inhibits Inhibits

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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